An In-depth Technical Guide to 2-Amino-5-chlorobenzophenone: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 2-Amino-5-chlorobenzophenone: Synthesis, Characterization, and Applications
Note to the Reader: The provided CAS number, 13849-32-6, does not correspond to a specific chemical substance but is associated with the international safety standard ISO 13849. To fulfill the request for an in-depth technical guide on a chemical compound relevant to researchers and drug development professionals, this document will focus on 2-Amino-5-chlorobenzophenone (CAS 719-59-5) . This compound is a critical precursor in the synthesis of numerous pharmaceuticals, particularly benzodiazepines, making it an excellent subject for a detailed technical overview.
Introduction
2-Amino-5-chlorobenzophenone is a substituted aromatic ketone that serves as a cornerstone intermediate in the synthesis of a multitude of pharmaceuticals, most notably the 1,4-benzodiazepine class of drugs.[1][2] Its molecular architecture, which features a benzophenone core with amino and chloro substituents, offers a versatile platform for the construction of complex heterocyclic systems.[3] This guide provides a comprehensive overview of its molecular structure, synthesis, spectroscopic characterization, and key applications, with a focus on detailed experimental protocols and structured data for laboratory use.
Molecular Structure and Properties
The IUPAC name for this compound is (2-Amino-5-chlorophenyl)(phenyl)methanone. It is a yellow crystalline powder.[2][4] The molecule consists of a benzophenone skeleton with an amino group at the 2-position and a chlorine atom at the 5-position of one of the phenyl rings.[1][2]
Structural Formula:
The key physicochemical and spectroscopic properties of 2-Amino-5-chlorobenzophenone are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₀ClNO | [1][5] |
| Molecular Weight | 231.68 g/mol | [5] |
| CAS Number | 719-59-5 | [1] |
| Appearance | Yellow crystalline powder | [4] |
| Melting Point | 96-98 °C | |
| Boiling Point | 207 °C | [6][7] |
| Solubility | Soluble in DMSO and methanol (with very faint turbidity).[2][7] Incompatible with strong oxidizing agents. | |
| ¹H NMR (in CDCl₃) | Signals corresponding to aromatic and amine protons. | [8] |
| ¹³C NMR | Signals for the carbon framework of the molecule. | [8] |
| IR Spectrum | Characteristic peaks for N-H and C=O stretches. | [9] |
| Mass Spectrum | Available in the NIST database. | [9] |
Synthesis of 2-Amino-5-chlorobenzophenone
Several synthetic routes to 2-Amino-5-chlorobenzophenone have been established. Two prominent methods are the reduction of a benzisoxazole intermediate and a modified Friedel-Crafts acylation.
Method 1: Reduction of 5-chloro-3-phenyl-2,1-benzisoxazole
This method involves the synthesis of an isoxazole intermediate, which is then reduced to yield the final product.
Experimental Protocol:
Step 1: Synthesis of 5-chloro-3-phenyl-2,1-benzisoxazole [10]
-
In a suitable reaction vessel, mix ethanol, sodium hydroxide, p-chloronitrobenzene, and phenylacetonitrile.
-
Stir the mixture vigorously for 30 minutes.
-
Subject the mixture to ultrasonic oscillation for 1 hour.
-
Microwave the resulting mixture for 10 minutes.
-
Add water to the system to precipitate the product.
-
Filter the solid, wash it with methanol, and dry to obtain 5-chloro-3-phenyl-2,1-benzisoxazole.
Step 2: Reduction to 2-Amino-5-chlorobenzophenone [11]
-
In a reaction kettle, combine the isoxazole intermediate, toluene, iron powder, and hydrochloric acid.
-
Slowly heat the mixture to reflux and maintain the temperature.
-
Monitor the reaction by sampling until completion.
-
Separate the iron mud and perform press filtration.
-
Cool the filtrate and centrifuge to obtain wet 2-Amino-5-chlorobenzophenone.
-
Dry the product to obtain the final, purified compound.
Method 2: Friedel-Crafts Acylation
This method involves the acylation of p-chloroaniline with benzoyl chloride.[10]
Experimental Protocol: [12]
-
To a solution of p-chloroaniline in tetrachloroethane, add a solution of boron trichloride in tetrachloroethane, benzonitrile, and aluminum chloride under ice cooling.
-
Reflux the resulting mixture for 6 hours.
-
After cooling, add 2 N hydrochloric acid to the reaction mixture and heat at 70-80 °C for 20 minutes.
-
Extract the product with methylene chloride.
-
Evaporate the methylene chloride layer to obtain a residue.
-
To the residue, add 95% ethanol and 2 N sodium hydroxide and reflux for 1 hour to hydrolyze any remaining benzonitrile.
-
Extract with methylene chloride, evaporate the solvent, and dissolve the residue in benzene.
-
Purify the product by column chromatography on alumina, eluting with benzene.
-
Recrystallize the obtained 2-Amino-5-chlorobenzophenone from ether.
Applications in Drug Development
The primary application of 2-Amino-5-chlorobenzophenone is as a precursor in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs with anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties.[3][13]
Synthesis of Benzodiazepines
2-Amino-5-chlorobenzophenone is a key intermediate in the synthesis of several well-known benzodiazepines:[13]
-
Prazepam: Synthesized through the acylation of 2-amino-5-chlorobenzophenone.[1]
-
Lorazepam: The synthesis involves a derivative of 2-amino-5-chlorobenzophenone, namely 2-amino-2',5-dichlorobenzophenone.[1]
-
Chlordiazepoxide: This synthesis begins with the reaction of 2-amino-5-chlorobenzophenone with hydroxylamine.[1]
The general synthetic utility is visually represented in the following workflow diagram.
Caption: General workflow for benzodiazepine synthesis from 2-Amino-5-chlorobenzophenone.
Beyond benzodiazepines, derivatives of 2-amino-5-chlorobenzophenone have been investigated for a range of other therapeutic applications, including as skeletal muscle relaxants, anti-inflammatory agents, and antimitotic agents.[3][14] It is also a precursor for some agrochemicals, such as fungicides, and is used in the synthesis of dyes and pigments.[15]
Safety and Handling
2-Amino-5-chlorobenzophenone is classified as a hazardous substance. It can cause skin and eye irritation and may cause respiratory irritation.[6][16]
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Wear protective gloves, clothing, and eye protection.[16][17]
-
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[17]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[16][17]
References
-
Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]
- Singh, R. K., et al. (2011). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants. Saudi Pharmaceutical Journal, 19(4), 227-233.
- CN104355964A. (2018). Preparation method of 2-amino-5-chlorobenzophenone.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12).
-
NIST. (n.d.). Benzophenone, 2-amino-5-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-5-chlorobenzophenone. Retrieved from [Link]
- Fisher Scientific. (2025, December 22).
- BenchChem. (2025, December).
- ChemicalBook. (2022, March 22).
- CDH Fine Chemical. (n.d.).
- CN104230727A. (2014). Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder.
- BenchChem. (n.d.).
- KM Pharma Solution Private Limited. (n.d.). MSDS - 2-Amino-5-chlorobenzophenone.
- ChemicalBook. (n.d.).
- ChemicalBook. (n.d.). 2-Amino-5-chlorobenzophenone(719-59-5) 1H NMR spectrum.
-
PubChem. (n.d.). 2-Amino-5-nitro-2'-chlorobenzophenone. Retrieved from [Link]
- SciHorizon. (2023, July 16). Structure and Nonlinear Optical Properties Study of 2-amino-5-chlorobenzophenone.
-
NIST. (n.d.). Benzophenone, 2-amino-5-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
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